molecular formula C17H14Cl4N4OS B2685451 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400085-64-5

5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2685451
CAS No.: 400085-64-5
M. Wt: 464.19
InChI Key: AKWGJXYCQOHQIK-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a tetraazole ring.

Preparation Methods

The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole typically involves multiple steps, starting with the preparation of the dichlorobenzyl and dichlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final tetraazole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other tetraazole derivatives and chlorinated benzyl sulfides. Compared to these compounds, 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and dichlorophenyl groups. This uniqueness can result in different chemical reactivity and biological activity .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N4OS/c1-9(2)26-16-7-15(13(20)6-14(16)21)25-17(22-23-24-25)27-8-10-3-4-11(18)12(19)5-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWGJXYCQOHQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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